1H NMR and 13C NMR chemical shifts for 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol
1H NMR and 13C NMR chemical shifts for 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol
Abstract
2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol is a specialized organic compound featuring a fluorinated alcohol substituent on an indole scaffold. Such molecules are of significant interest to drug development professionals and medicinal chemists due to the unique pharmacological properties often conferred by fluorine incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural verification of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this molecule. It is designed to serve as a practical resource for researchers, offering not just predicted chemical shift data, but also a detailed rationale grounded in fundamental spectroscopic principles, including the profound influence of the trifluoromethyl group, solvent effects, and spin-spin coupling phenomena. A validated experimental protocol for data acquisition is also presented to ensure high-quality, reproducible results.
Molecular Structure and Atom Numbering
The foundational step in any NMR analysis is the clear assignment of each magnetically active nucleus. The structure of 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol, with the standardized numbering system used throughout this guide, is presented below. This numbering is critical for correlating specific NMR signals to their corresponding atoms within the molecule.
Figure 2: Recommended workflow for the complete NMR-based structural elucidation of the target molecule.
Step-by-Step Methodology
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Sample Preparation:
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Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. [1] * Solvent Selection: Choose a high-quality, dry deuterated solvent. DMSO-d₆ is an excellent choice as it typically provides sharp signals for exchangeable protons like N-H and O-H. [2]CDCl₃ is also common but may lead to broader exchangeable proton signals.
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Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent. Ensure complete dissolution, using gentle vortexing or sonication if necessary. [1] * Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter. This step is crucial for achieving high spectral resolution. [1]
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¹H NMR Acquisition (400 MHz or higher):
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Tune and shim the spectrometer for optimal homogeneity.
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Acquire a standard 1D proton spectrum with a spectral width covering -1 to 13 ppm.
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Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery for accurate integration.
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Perform a D₂O exchange experiment by adding one drop of D₂O, shaking the tube, and re-acquiring the spectrum to identify the N-H and O-H signals.
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¹³C NMR Acquisition (100 MHz or higher):
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Acquire a standard proton-decoupled ¹³C spectrum with a spectral width covering 0 to 160 ppm.
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A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
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To aid in distinguishing CH, CH₂, and CH₃ groups from quaternary carbons, acquire a DEPT-135 spectrum.
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Be aware that the C9 (CF₃) signal may require a longer relaxation delay for observation due to the lack of NOE. [3]
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2D NMR Acquisition:
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COSY (Correlation Spectroscopy): To establish proton-proton (JHH) coupling networks, particularly within the indole aromatic system.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This is essential for assigning the protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments.
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Tabulated Summary of Predicted Chemical Shifts
The following tables summarize the predicted NMR data for 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol, assuming DMSO-d₆ as the solvent. Chemical shifts are referenced to TMS (δ 0.00).
Table 1: Predicted ¹H NMR Data
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |
| N1-H | 10.5 - 11.5 | br s | - | Solvent and concentration dependent. |
| H2 | ~7.2 | t or dd | ³JHH ≈ 2.5-3.0 | |
| H3 | ~6.5 | t or dd | ³JHH ≈ 2.5-3.0 | |
| H5 | ~7.5 | d | ³JHH ≈ 7-8 | |
| H6 | ~7.1 | t | ³JHH ≈ 7-8 | |
| H7 | ~7.3 | d | ³JHH ≈ 7-8 | |
| H8 | 5.2 - 5.6 | q | ³JHF ≈ 6-8 | Deshielded by OH, CF₃, and indole ring. |
| OH | Variable | br s or d | - | Position and multiplicity are highly variable. |
Table 2: Predicted ¹³C NMR Data
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |
| C2 | ~124 | s | - | |
| C3 | ~102 | s | - | |
| C3a | ~128 | s | - | Quaternary carbon. |
| C4 | ~135 | s | - | Quaternary, substituted carbon. |
| C5 | ~118 | s | - | |
| C6 | ~121 | s | - | |
| C7 | ~112 | s | - | |
| C7a | ~136 | s | - | Quaternary carbon. |
| C8 | 70 - 75 | q | ²JCF ≈ 30-35 | Key diagnostic signal. |
| C9 | 124 - 126 | q | ¹JCF ≈ 270-280 | Unmistakable quartet with large coupling. |
References
- Benchchem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds. Benchchem.
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MDPI. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). [Link]
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Quintanilla-Licea, R., et al. (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. BMRB. [Link]
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ACS Publications. (1968). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society. [Link]
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SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
- Benchchem. (2025).
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Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Quora. [Link]
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ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR? ResearchGate. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
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Wikipedia. (n.d.). J-coupling. Wikipedia. [Link]
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PMC. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]
